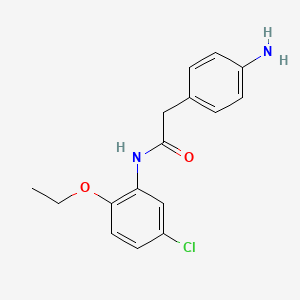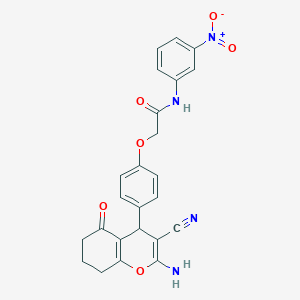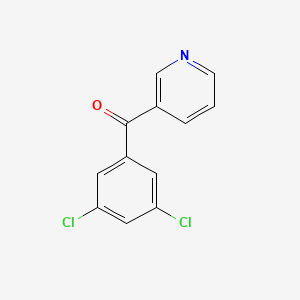![molecular formula C12H13ClN2O B12995594 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and an isobutyl group in the structure of this compound makes it unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is not fully understood. like other benzimidazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and isobutyl groups may enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole-2-carbaldehyde: Lacks the chloro and isobutyl groups, making it less hydrophobic and potentially less biologically active.
6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isobutyl group, which may affect its solubility and biological activity.
1-Isobutyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro group, which may reduce its reactivity in substitution reactions.
Uniqueness
The presence of both the chloro and isobutyl groups in 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde makes it unique compared to other benzimidazole derivatives. These groups can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
6-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)6-15-11-5-9(13)3-4-10(11)14-12(15)7-16/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
FIRORZNBGJPJBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



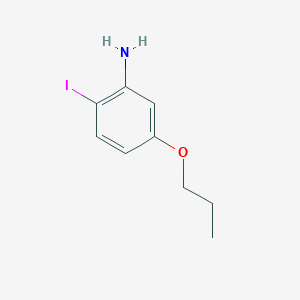
![3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12995527.png)
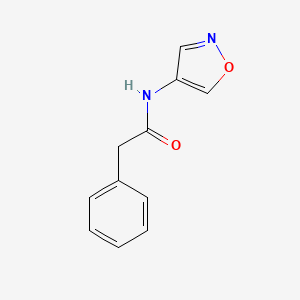
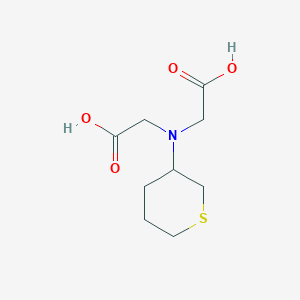
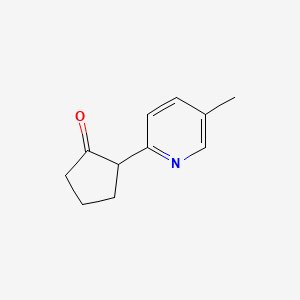


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12995553.png)


